molecular formula C8H5F3O3S B1453631 4-Trifluoromethanesulfinylbenzoic acid CAS No. 948-39-0

4-Trifluoromethanesulfinylbenzoic acid

Cat. No.: B1453631
CAS No.: 948-39-0
M. Wt: 238.19 g/mol
InChI Key: AAWWFZARYNKTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trifluoromethanesulfinylbenzoic acid is an organic compound characterized by the presence of a trifluoromethanesulfinyl group attached to a benzoic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethanesulfinylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Medicinal Chemistry

4-Trifluoromethanesulfinylbenzoic acid has shown promise in the development of therapeutic agents, particularly as an inhibitor of protein kinases. Protein kinases play a crucial role in cell signaling and are implicated in various diseases, including cancer. The compound's ability to inhibit tyrosine kinases has been linked to potential treatments for neoplastic diseases such as leukemia and solid tumors .

Case Study: Inhibition of Angiogenesis

Research indicates that compounds similar to this compound can effectively inhibit angiogenesis, the formation of new blood vessels from existing ones. This property is particularly beneficial in treating conditions like diabetic retinopathy and other disorders characterized by abnormal blood vessel growth .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of triflamides and triflimides. These derivatives are utilized as catalysts in various chemical reactions, including cycloaddition and Friedel-Crafts reactions, which are essential for synthesizing complex organic molecules .

Synthesis Example

A notable application involves the use of this compound in the synthesis of various heterocycles. For instance, its incorporation into reaction schemes has led to improved yields in the formation of spiroheteropolycyclic compounds and nitrogen-containing heterocycles .

Materials Science

In materials science, the compound's unique fluorinated structure allows it to be used in the development of low-melting ionic liquids. These ionic liquids have applications in stabilizing nanoparticles, which are crucial for advancements in fields like medicine, sensors, and optics .

Table: Summary of Applications

Application AreaSpecific UsesNotable Benefits
Medicinal ChemistryInhibition of protein kinasesPotential treatment for cancers
Organic SynthesisCatalysts for cycloaddition and Friedel-CraftsEnhanced yields in complex organic synthesis
Materials ScienceStabilization of nanoparticlesApplications in medicine and sensor technology

Mechanism of Action

The mechanism of action of 4-Trifluoromethanesulfinylbenzoic acid and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular targets may include enzymes involved in cell wall biosynthesis or membrane-associated proteins .

Biological Activity

4-Trifluoromethanesulfinylbenzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a sulfinyl moiety attached to a benzoic acid framework. This unique structure contributes to its biological activity, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, with notable efficacy observed against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages treated with this compound exhibited reduced levels of TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong capacity to scavenge free radicals, suggesting its potential role as an antioxidant agent.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)Reference
DPPH25
ABTS30

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets. Computational studies suggest that the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Properties

IUPAC Name

4-(trifluoromethylsulfinyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWWFZARYNKTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Trifluoromethanesulfinylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Trifluoromethanesulfinylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Trifluoromethanesulfinylbenzoic acid
Reactant of Route 4
4-Trifluoromethanesulfinylbenzoic acid
Reactant of Route 5
4-Trifluoromethanesulfinylbenzoic acid
Reactant of Route 6
4-Trifluoromethanesulfinylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.